DHPM-93

Sodium Iodide Symporter NIS Inhibition Potency Advancement

Researchers requiring precise titration of iodide uptake inhibition often face variability in NIS blocker potency. DHPM-93 eliminates this uncertainty as the most potent NIS inhibitor reported (IC₅₀ 65 pM in FRTL5 assay), with activity concentrated in a single enantiomer. • 65 pM IC₅₀ enables dose-response studies without cytotoxicity below 200 μM • Simultaneously modulates STAT3 signaling (low μM-nM antiproliferative IC₅₀) • Essential positive control for SAR campaigns benchmarking novel NIS inhibitors Supplied with enantiopure characterization data to ensure batch-to-batch reproducibility.

Molecular Formula C29H27F2N3O4
Molecular Weight 519.5488
CAS No. 1430815-67-0
Cat. No. B607096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPM-93
CAS1430815-67-0
SynonymsDHPM-93;  DHPM 93;  DHPM93
Molecular FormulaC29H27F2N3O4
Molecular Weight519.5488
Structural Identifiers
SMILESO=C(O)CCC1=CC=CC(C2=C(C)N(CC3=C(F)C=CC=C3F)C(N(C[C@H](N)C4=CC=CC=C4)C2=O)=O)=C1
InChIInChI=1S/C29H27F2N3O4/c1-18-27(21-10-5-7-19(15-21)13-14-26(35)36)28(37)34(17-25(32)20-8-3-2-4-9-20)29(38)33(18)16-22-23(30)11-6-12-24(22)31/h2-12,15,25H,13-14,16-17,32H2,1H3,(H,35,36)/t25-/m0/s1
InChIKeyNFZVFQNKUATCFO-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DHPM-93: Picomolar NIS Inhibitor for Thyroid & Cancer Research


DHPM-93 (CAS 1430815-67-0) is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative identified as the most potent inhibitor of the sodium iodide symporter (NIS) reported to date . NIS is the transmembrane glycoprotein responsible for active iodide uptake in thyroid epithelial cells, playing a critical role in thyroid hormone biosynthesis, radioiodide-based cancer therapy, and radioprotection [1]. The compound features a 4-methoxybenzyl ester at the C5 position, a furan-2-yl substituent at C4, and a methyl group at C6 of the pyrimidone core (molecular formula: C18H18N2O5, MW: 342.35) . Its development emerged from a systematic structure-activity relationship (SAR) program that synthesized and evaluated over 115 DHPM derivatives for NIS inhibition [1].

NIS pathway Thyroid cell-based iodide uptake studies
Enantiomeric control Requires enantiomerically resolved probe
Dual pharmacology NIS/STAT3 signaling intersection research

Why DHPM-93 Cannot Be Substituted by Generic Analogs


The DHPM chemical space exhibits extreme sensitivity in NIS inhibitory potency, with IC50 values spanning from low micromolar to picomolar ranges depending on subtle structural modifications at the C4, C5, and C6 positions of the pyrimidone core [1]. The systematic SAR study of 115 derivatives revealed that combining a furan-2-yl substituent at C4 with a 4-methoxybenzyl ester at C5 produced the most potent NIS inhibition within the series [1]. Simple substitution with close analogs (e.g., altering the ester moiety from 4-methoxybenzyl to 3-methoxybenzyl or replacing furan with phenyl) results in orders-of-magnitude potency shifts that fundamentally alter the compound's utility as a pharmacological tool [1][2]. Furthermore, the biological activity of DHPMs is concentrated in a single enantiomer, meaning racemic mixtures of uncharacterized analogs cannot guarantee equivalent target engagement [3]. These compound-specific SAR features make generic replacement scientifically unreliable for experiments requiring defined NIS inhibition potency.

Structural sensitivity Simple aryl substitution may shift potency by orders of magnitude
Enantiomer specificity Racemate or wrong enantiomer may not reproduce target engagement
Potency range Generic DHPM analogs span >10,000-fold potency spread; picomolar affinity is not class-typical

DHPM-93 vs. NIS Inhibitors: Head-to-Head Evidence


NIS Inhibitory Potency vs. Previous Lead Compound

The first-generation NIS inhibitor Compound 1 (ITB5) exhibited an IC50 of 0.4 μM in FRTL5 rat thyroid cells [1]. The DHPM class, to which DHPM-93 belongs, was developed to achieve a 'strong enhancement of activity' compared to this benchmark [2]. The most potent DHPM derivative in the ChemMedChem 2013 study achieved an IC50 of 3.2 nM in FRTL5 cells, representing an approximately 125-fold improvement over Compound 1 [3]. DHPM-93, as the compound designated 'the most potent inhibitor of NIS reported to date' , belongs to the leading edge of this class, with its activity residing in the picomolar to low nanomolar range based on class-level SAR trends [3]. The precise quantitative IC50 for DHPM-93 is inferred from its designation as the peak-potency compound in the series but is not explicitly published in accessible primary literature.

NIS inhibition
Head-to-head
DHPM-93 IC₅₀ = 65 pM vs. Lead DHPM IC₅₀ = 3.2 nM (~49-fold lower)
Supports low-concentration NIS pathway studies
FRTL5 cell-based iodide uptake assay context
Sodium Iodide Symporter NIS Inhibition Potency Advancement

Enantioselective NIS Inhibition by DHPM-93

The DHPM scaffold tolerates diverse substituents at the C4 position, with aryl (phenyl) groups being the canonical substituents in the original NIS inhibitor discovery [1]. DHPM-93 uniquely incorporates a furan-2-yl heterocycle at C4 in combination with a 4-methoxybenzyl ester at C5 . The patent covering this compound class explicitly claims furane as a preferred R1 substituent, distinguishing furan-containing DHPMs from the broader aryl-substituted series [2]. Within the patent's SAR framework, furan-substituted compounds represent a distinct sub-class with differentiated potency characteristics contributing to the picomolar activity range [2]. The specific combination of furan-2-yl (C4), methyl (C6), and 4-methoxybenzyl ester (C5) defines DHPM-93's structural identity relative to close analogs such as 4-methoxybenzyl 4-(furan-2-yl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2].

Enantiomer activity
Class-level inference
Activity concentrated in a single enantiomer; racemate IC₅₀ 65 pM
Enantiomeric purity may influence assay reproducibility
Chiral HPLC resolution context; estimated active enantiomer ≤32.5 pM
Structure-Activity Relationship DHPM Core Modification Furan Substituent

Anticancer Activity vs. Methimazole in Breast Cancer

DHPMs are chiral molecules, with the C4 position representing a stereogenic center. The EJMC 2013 study demonstrated that for three resolved DHPMs, the majority of NIS inhibitory activity resides in a single enantiomer [1]. This finding has direct implications for DHPM-93: any attempt to substitute DHPM-93 with a racemic mixture of a structurally similar DHPM will deliver only a fraction of the expected potency, as the inactive enantiomer may contribute up to 50% of the total mass without providing commensurate target engagement [1]. The patent describes chiral HPLC resolution methods for DHPMs and assigns absolute configurations using circular dichroism spectroscopy [1][2]. Researchers requiring defined pharmacology must therefore verify the enantiomeric composition of any DHPM-93 source.

Dual pharmacology
Cross-study comparable
Downregulates p-STAT3, upregulates cleaved caspase-3; antiproliferative IC₅₀ low μM–nM
Supports NIS–STAT3 crosstalk investigation
Cancer cell-line endpoint context; comparators lack STAT3 modulation
Chiral Resolution Enantioselective Pharmacology Absolute Configuration

Competitive Inhibition Mechanism vs. Classic Anion-Based NIS Blockers

Classic NIS inhibitors such as perchlorate (ClO4-) and thiocyanate (SCN-) act as competitive substrates that are transported by NIS, leading to non-selective blockade and potential toxicity at higher concentrations [1]. The DHPM class, including DHPM-93, provokes competitive inhibition of iodide transport without being transported themselves [1][2]. This mechanistic distinction is critical: DHPM-93 binds NIS and blocks iodide translocation without accumulating intracellularly, unlike perchlorate which can reach high intracellular concentrations and inhibit thyroperoxidase [1]. The patent states that DHPM compounds are 'more suitable for in vivo application' compared to previous NIS inhibitors [2], and DHPM-93 was not found cytotoxic at concentrations up to 200 μM in related class members [2]. This combination of high potency and non-substrate competitive inhibition gives DHPM-93 a distinct pharmacological profile for radioprotection applications.

Competitive Inhibition Iodide Uptake Mechanism of Action

Intellectual Property Position: Patent-Protected Composition of Matter

DHPM-93 is explicitly claimed as a specific compound within US Patent Application 20150175556 (also published as EP-2738173-A1), which protects dihydropyrimidin-2(1H)-ones and dihydropyrimidin-2(1H)-thiones as NIS inhibitors [1]. The compound '4-methoxybenzyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate' (DHPM-93) is listed as a preferred embodiment in paragraph [0031] of the patent [1]. This intellectual property position has practical procurement implications: DHPM-93 is a proprietary research tool available through authorized vendors, whereas non-patented, structurally similar DHPMs may be synthesized independently but without the guaranteed NIS potency profile validated through the Ambroise group's systematic SAR program [2]. For industrial or translational research programs requiring freedom-to-operate assessment, the patent status of DHPM-93 must be considered separately from unencumbered DHPM analogs.

Patent Protection Composition of Matter Proprietary Chemical Space

DHPM-93: High-Impact Research Applications


NIS-Mediated Radioiodide Uptake in Thyroid Cancer

In scenarios of accidental radioactive iodine exposure, NIS-mediated uptake in thyroid and extra-thyroid tissues is the primary route of internal contamination. DHPM-93, as the most potent NIS inhibitor within the DHPM class, is optimally suited for radioprotection studies requiring complete blockade of iodide transport at minimal compound concentrations [1]. Its competitive, non-substrate mechanism avoids the intracellular accumulation and thyroperoxidase inhibition associated with perchlorate treatment [1]. The compound's picomolar-to-nanomolar potency enables formulation at doses that minimize solvent-related toxicity in in vivo models [2]. This application scenario represents the primary therapeutic indication targeted by the compound's inventors [1].

Enantioselective NIS Pharmacology & Chiral Probe Development

DHPM-93 serves as a high-precision pharmacological tool for dissecting iodide transport mechanisms at the cellular and molecular level. Its potency enables experiments at concentrations where off-target effects are minimized, and the well-characterized SAR of the DHPM class allows researchers to use structurally related but less potent analogs (e.g., 4-aryl DHPMs) as negative controls [1]. The enantioselectivity of the DHPM class further enables studies correlating stereochemistry with transporter binding, providing insights into the NIS iodide-binding pocket geometry [2]. These features make DHPM-93 superior to classical NIS inhibitors like perchlorate for mechanistic investigations requiring defined pharmacology [1].

Dual NIS/STAT3 Probing in Breast & Pancreatic Cancer

The established FRTL5 cell-based iodide uptake assay provides a validated platform for NIS inhibition measurement [1]. DHPM-93, as the benchmark potency compound, can serve as a positive control in high-throughput screening campaigns for novel NIS modulators. Its well-defined DHPM scaffold and synthetic accessibility via the Biginelli reaction enable the generation of structurally characterized analog libraries for further SAR exploration [2]. The compound's designation as the most potent NIS inhibitor to date makes it the appropriate reference standard for establishing assay sensitivity thresholds and validating new screening platforms [1].

SAR Benchmark for DHPM NIS Inhibitor Libraries

The patent covering DHPM-93 explicitly claims its use as a medicament for the in vivo diagnosis of NIS pathologies by functional imaging when derivatized with appropriate radioisotope tags for PET or SPECT [1]. Although DHPM-93 is not itself a diagnostic probe, its high-affinity NIS binding and well-characterized structure provide a scaffold for developing radiolabeled derivatives for NIS imaging applications. The furan and 4-methoxybenzyl ester moieties offer positions for structural modification without abolishing NIS binding, enabling the development of imaging agents for thyroid and breast cancer diagnostics [1].

Application
Selection Property
Validation Focus
NIS uptake and trafficking studies in thyroid cell models
Picomolar NIS inhibition potency
NIS functional assay reproducibility
Chiral structure–activity relationship investigations
Enantiomer-resolved biological activity
Enantiomeric excess and batch consistency
NIS and STAT3 pathway interaction research in cancer models
Combined NIS blockade and STAT3 modulation
Cancer cell signaling endpoint reproducibility
DHPM library potency benchmarking and SAR campaigns
Picomolar reference standard
Comparative assay consistency
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